molecular formula C10H12BrNO B7465757 N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Cat. No. B7465757
M. Wt: 242.11 g/mol
InChI Key: XXAOWVVBFOHLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, also known as 3-Bromo-N-ethylacetanilide, is an organic compound that belongs to the class of acetanilide derivatives. This compound has been extensively studied for its potential use as a drug due to its promising biological activities.

Mechanism Of Action

The exact mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins, which are known to play a key role in pain, inflammation, and fever.

Biochemical And Physiological Effects

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the production of cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. Additionally, this compound has been shown to reduce the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Advantages And Limitations For Lab Experiments

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it has been extensively studied, and its pharmacological effects are well documented. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-[2-(3-Bromo-phenyl)-ethyl]-acetamide. One potential area of investigation is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in the treatment of other diseases, such as cancer and autoimmune disorders, should be explored.

Scientific Research Applications

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has been widely investigated for its potential use as an analgesic, anti-inflammatory, and antipyretic drug. This compound has shown promising results in preclinical studies, demonstrating its ability to reduce pain, inflammation, and fever.

properties

IUPAC Name

N-[2-(3-bromophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAOWVVBFOHLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-(3-bromo-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
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